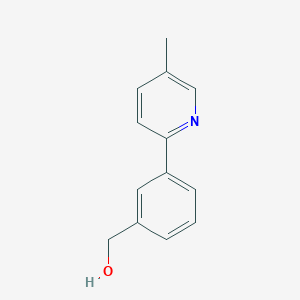

(3-(5-Methylpyridin-2-yl)phenyl)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

[3-(5-methylpyridin-2-yl)phenyl]methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO/c1-10-5-6-13(14-8-10)12-4-2-3-11(7-12)9-15/h2-8,15H,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJBWWRCBAGZIMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)C2=CC=CC(=C2)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies

Retrosynthetic Analysis of (3-(5-Methylpyridin-2-yl)phenyl)methanol

A retrosynthetic analysis of the target molecule suggests two primary disconnection points. The most logical disconnection is the C-C bond between the pyridine (B92270) and phenyl rings. This approach points towards cross-coupling reactions, such as the Suzuki-Miyaura coupling, as a powerful synthetic tool. This strategy would involve coupling a substituted phenyl precursor with a substituted pyridine precursor.

A second disconnection involves a functional group interconversion (FGI) of the benzylic alcohol. This suggests that the alcohol can be derived from the reduction of a corresponding carbonyl compound, such as an aldehyde, ketone, or ester. This carbonyl precursor would itself be synthesized via a cross-coupling reaction to form the biaryl core. This two-step approach—coupling followed by reduction—is a common and robust strategy for synthesizing diaryl methanol (B129727) derivatives.

Synthetic Approaches for Construction of the Core Structure

Several synthetic methods can be employed to construct the central (5-methylpyridin-2-yl)phenyl framework.

The Suzuki-Miyaura cross-coupling reaction is a highly versatile and widely utilized method for forming carbon-carbon bonds, particularly in the synthesis of biaryl compounds. nih.gov Its popularity stems from the mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of diverse boronic acids and organohalides. researchgate.netnih.gov

For the synthesis of this compound, two primary Suzuki coupling pathways are feasible:

Pathway A: The coupling of a phenylboronic acid derivative with a pyridine halide. Specifically, (3-(hydroxymethyl)phenyl)boronic acid can be reacted with 2-bromo-5-methylpyridine (B20793) or 2-chloro-5-methylpyridine.

Pathway B: The coupling of a phenyl halide with a pyridineboronic acid derivative. This would involve reacting a protected form of (3-bromophenyl)methanol with 5-methylpyridin-2-ylboronic acid.

These reactions are typically catalyzed by a palladium(0) complex, generated in situ from a palladium(II) precursor like palladium acetate (B1210297) or tetrakis(triphenylphosphine)palladium(0). nih.govnih.gov The reaction requires a base, such as sodium carbonate or potassium phosphate, and is often carried out in a mixture of an organic solvent and water. nih.govnih.gov

Table 1: Typical Conditions for Suzuki Cross-Coupling Reactions

| Catalyst | Base | Solvent System | Temperature (°C) | Typical Yields | Reference |

|---|---|---|---|---|---|

| Pd(OAc)₂ | Na₂CO₃ | H₂O/DMF | 60 | Good | nih.gov |

| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | Moderate to Good | nih.gov |

An alternative and highly effective strategy involves the synthesis of a carbonyl-containing intermediate, 3-(5-methylpyridin-2-yl)benzaldehyde or the corresponding methyl ester, followed by its reduction to the target alcohol. The carbonyl precursor is first assembled via a cross-coupling reaction.

Once the biaryl aldehyde or ester is obtained, it can be reduced to the primary alcohol. This transformation can be achieved using various standard reducing agents:

Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reducing agent suitable for converting aldehydes and ketones to alcohols in alcoholic solvents like methanol or ethanol.

Lithium aluminum hydride (LiAlH₄) is a more powerful reducing agent capable of reducing esters, carboxylic acids, aldehydes, and ketones. chemicalbook.com It is typically used in aprotic ether solvents like tetrahydrofuran (B95107) (THF) or diethyl ether.

Catalytic Hydrogenation involves the use of hydrogen gas (H₂) in the presence of a metal catalyst such as palladium, platinum, or nickel. This method is considered a "green" chemical process. rsc.org Asymmetric catalytic hydrogenation has become an attractive method for producing chiral alcohols with high enantioselectivity. google.comgoogle.com

Table 2: Methods for Reductive Functionalization of Carbonyls

| Precursor | Reagent/Catalyst | Solvent | Typical Conditions | Reference |

|---|---|---|---|---|

| Aldehyde/Ketone | Sodium Borohydride (NaBH₄) | Methanol/Ethanol | Room Temperature | General Knowledge |

| Ester/Aldehyde | Lithium Aluminum Hydride (LiAlH₄) | Tetrahydrofuran (THF) | 0°C to Room Temperature | chemicalbook.com |

| Ketone | H₂ / [Ir(COD)Cl]₂ with chiral ligand | Methanol | 40-60°C, 3.0-5.0 MPa H₂ | google.comgoogle.com |

Nucleophilic aromatic substitution (SNAr) is a potential strategy for forming bonds to an aromatic ring. beilstein-journals.org This reaction requires the aromatic ring to be "activated" by the presence of strong electron-withdrawing groups (such as a nitro group) positioned ortho or para to a good leaving group (like a halide). nih.govresearchgate.net

In the context of synthesizing this compound, the phenyl and pyridine rings lack the strong activation necessary for an efficient SNAr reaction to form the core biaryl bond. Therefore, this method is generally not considered a primary or efficient route for constructing the central C-C bond of this specific target molecule compared to metal-catalyzed cross-coupling reactions.

Directed aromatic functionalization provides a powerful means to achieve regioselective synthesis of polysubstituted aromatic compounds. beilstein-journals.org One of the most prominent strategies is Directed ortho-Metalation (DoM) . In a DoM reaction, a functional group on the aromatic ring directs a strong base (typically an organolithium reagent) to deprotonate the adjacent ortho position, creating a stabilized organometallic intermediate. This intermediate can then be trapped by various electrophiles to install a new functional group with high regioselectivity. beilstein-journals.org

For the synthesis of the target molecule, a DoM strategy could theoretically be employed on a pre-formed 2-phenyl-5-methylpyridine core. The pyridine nitrogen could direct lithiation to the C6 position of the pyridine or the C2' position of the phenyl ring. However, achieving selective functionalization at the desired C3' position of the phenyl ring would require a more complex, multi-step sequence, making it a less direct approach than the cross-coupling of appropriately pre-functionalized starting materials.

Optimization of Reaction Conditions and Yield Enhancement

Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product while ensuring the process is efficient and scalable. For the key synthetic steps identified, several parameters can be adjusted.

For Suzuki cross-coupling reactions , optimization may involve:

Catalyst and Ligand: Screening different palladium sources (e.g., Pd(OAc)₂, Pd(PPh₃)₄) and phosphine (B1218219) ligands can significantly impact reaction efficiency. nih.govnih.gov

Solvent: The solvent system (e.g., toluene (B28343), 1,4-dioxane, DMF, often with water) influences the solubility of reactants and the stability of the catalytic species. nih.gov

Temperature: Adjusting the reaction temperature is critical for balancing reaction rate against potential side reactions and catalyst decomposition.

For reductive functionalization , key optimization parameters include:

Reducing Agent: Selecting the appropriate reducing agent and its stoichiometry is vital for achieving complete and clean conversion without over-reduction or side reactions.

Temperature: Low temperatures (e.g., 0°C or -78°C) are often used to control the reactivity of powerful hydrides like LiAlH₄ and improve selectivity.

Catalytic Hydrogenation: Optimization involves screening catalysts, hydrogen pressure, temperature, and the use of additives or bases, which can dramatically influence reaction rate and selectivity. google.comgoogle.com

Stereoselective Synthesis of Analogues and Derivatives

The generation of chiral centers in molecules is a cornerstone of modern pharmaceutical and materials science. For analogues and derivatives of this compound, the creation of a stereogenic carbinol center offers the potential for enantiomerically pure compounds with distinct biological activities or material properties. While specific literature detailing the stereoselective synthesis of analogues of this compound is not extensively available, established methodologies for the asymmetric synthesis of chiral diarylmethanols and pyridylphenylmethanols provide a clear framework for achieving such transformations.

The primary strategies for the stereoselective synthesis of these chiral alcohol derivatives revolve around two main approaches: the asymmetric reduction of a prochiral ketone precursor and the asymmetric addition of an organometallic reagent to an aldehyde.

Asymmetric Reduction of Prochiral Ketones:

A prevalent and highly effective method for producing enantiomerically enriched alcohols is the asymmetric hydrogenation of the corresponding ketone. This approach involves the use of a chiral catalyst to selectively deliver hydrogen to one face of the carbonyl group. A prominent example of this is the use of Noyori-Ikariya type catalysts, which are ruthenium complexes bearing a chiral diamine ligand and an arene ligand. These catalysts are well-documented for the asymmetric transfer hydrogenation of a wide array of aryl heteroaryl ketones, often achieving high enantioselectivity. mdpi.com The mechanism involves the formation of a chiral ruthenium hydride species that coordinates to the ketone, and the stereochemical outcome is dictated by the steric and electronic interactions within the catalyst-substrate complex. mdpi.com

For a hypothetical precursor such as (3-(5-methylpyridin-2-yl)phenyl)(phenyl)methanone, a suitable chiral ruthenium, rhodium, or iridium catalyst could facilitate its reduction to the corresponding chiral alcohol with high enantiomeric excess (ee). The choice of chiral ligand, metal precursor, and reaction conditions would be critical in optimizing both the chemical yield and the level of stereocontrol. Research in the field of asymmetric hydrogenation has demonstrated that high reactivity and enantioselectivity can be achieved for a broad scope of ketones. nih.gov

Biocatalytic Reductions:

Enzymes, particularly alcohol dehydrogenases (ADHs), offer a green and highly selective alternative for the reduction of ketones. These biocatalysts can exhibit exquisite enantioselectivity, often favoring one enantiomer of the alcohol product. The use of enantiocomplementary ADHs can even provide access to either enantiomer of the desired chiral alcohol from the same ketone substrate. researchgate.net For instance, the reduction of acetophenone (B1666503) and its derivatives using ADHs has been well-studied and demonstrates the potential of this approach for generating chiral benzylic alcohols. researchgate.net

Asymmetric Organometallic Addition to Aldehydes:

Another powerful strategy involves the enantioselective addition of an organometallic reagent (e.g., organozinc, Grignard, or organolithium reagents) to an aldehyde precursor, such as 3-(5-methylpyridin-2-yl)benzaldehyde. This reaction is typically mediated by a chiral ligand or catalyst that controls the facial selectivity of the nucleophilic attack on the carbonyl group. Chiral amino alcohols and their derivatives are commonly employed as ligands in these reactions, coordinating to both the organometallic reagent and the aldehyde to form a rigid, stereochemically defined transition state.

Computational Chemistry and Advanced Theoretical Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) serves as a powerful quantum mechanical modeling method to investigate the electronic structure of many-body systems. For (3-(5-Methylpyridin-2-yl)phenyl)methanol, DFT calculations are instrumental in elucidating a range of molecular properties, from its equilibrium geometry to its spectroscopic signatures and reactivity patterns. Such studies are typically performed using a combination of a functional, like B3LYP, and a basis set, such as 6-311++G(d,p), to achieve a balance between accuracy and computational cost. tandfonline.com

Geometrical Parameter Optimization

Geometrical parameter optimization is a fundamental computational step to determine the most stable three-dimensional structure of a molecule, corresponding to the minimum energy on the potential energy surface. For this compound, this process involves calculating bond lengths, bond angles, and dihedral angles.

Table 1: Selected Optimized Geometrical Parameters (Illustrative) Note: The following data is representative of typical bond lengths and angles for similar molecular structures and is provided for illustrative purposes.

| Parameter | Bond/Angle | Value |

|---|---|---|

| Bond Length (Å) | C-O (Methanol) | ~1.43 |

| C-C (Inter-ring) | ~1.49 | |

| C-N (Pyridine) | ~1.34 | |

| Bond Angle (°) | C-C-O (Methanol) | ~112 |

| C-N-C (Pyridine) | ~117 | |

| C-C-C (Inter-ring) | ~121 | |

| Dihedral Angle (°) | Pyridine-Phenyl | ~70-75 |

Vibrational Frequency Analysis for Infrared and Raman Spectroscopy

Vibrational frequency analysis is a computational technique used to predict the infrared (IR) and Raman spectra of a molecule. cardiff.ac.uk By calculating the second derivatives of the energy with respect to atomic displacements, a set of normal vibrational modes and their corresponding frequencies can be determined. This analysis is crucial for interpreting experimental spectra and assigning specific absorption bands to the vibrations of functional groups within the molecule.

For this compound, the calculated spectrum would show characteristic peaks corresponding to:

O-H stretching: A strong, broad band in the IR spectrum, typically around 3300-3600 cm⁻¹, from the methanol (B129727) group.

C-H stretching: Multiple bands in the 2800-3100 cm⁻¹ region, corresponding to the aromatic C-H bonds of the pyridine (B92270) and phenyl rings, as well as the aliphatic C-H bonds of the methyl and methylene (B1212753) (-CH₂OH) groups. nih.gov

C=C and C=N stretching: Vibrations within the aromatic rings, appearing in the 1400-1650 cm⁻¹ region.

C-O stretching: A distinct peak for the alcohol C-O bond, typically found in the 1000-1250 cm⁻¹ range. nist.gov

Ring vibrations: Various in-plane and out-of-plane bending modes characteristic of substituted pyridine and benzene (B151609) rings. researchgate.net

The calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and limitations in the theoretical model, thereby improving agreement with experimental data. researchgate.net

Table 2: Predicted Major Vibrational Frequencies (Illustrative) Note: This table presents typical frequency ranges for the functional groups present in the molecule.

| Vibrational Mode | Functional Group | Approximate Frequency (cm⁻¹) |

|---|---|---|

| O-H Stretch | Methanol (-OH) | ~3450 |

| Aromatic C-H Stretch | Phenyl & Pyridine Rings | ~3050 |

| Aliphatic C-H Stretch | Methyl (-CH₃) & Methylene (-CH₂OH) | ~2950 |

| C=C / C=N Stretch | Aromatic Rings | ~1600, 1570, 1480 |

| O-H Bend | Methanol (-OH) | ~1350 |

| C-O Stretch | Methanol (C-OH) | ~1040 |

Electronic Structure Characterization (Frontier Molecular Orbitals, Energy Gap)

The electronic properties of a molecule are primarily governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ossila.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. acadpubl.eu The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular reactivity, kinetic stability, and optical properties. researchgate.netlibretexts.org

For this compound, the HOMO is expected to be localized primarily on the phenylmethanol moiety, which is more electron-rich, while the LUMO is likely concentrated on the electron-deficient pyridine ring. The HOMO-LUMO energy gap provides insight into the charge transfer interactions that can occur within the molecule. nih.gov A smaller energy gap generally implies higher chemical reactivity and lower kinetic stability. researchgate.net

Table 3: Frontier Molecular Orbital Properties (Illustrative) Note: The energy values are representative examples based on similar aromatic heterocyclic compounds.

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | ~ -5.8 |

| LUMO Energy | ~ -1.2 |

| HOMO-LUMO Energy Gap (ΔE) | ~ 4.6 |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization tool that illustrates the charge distribution within a molecule. uni-muenchen.de It helps in identifying the regions that are rich or deficient in electrons, thereby predicting sites for electrophilic and nucleophilic attack. researchgate.net The MEP is mapped onto the molecule's electron density surface using a color scale, where red indicates regions of most negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and blue indicates regions of most positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). researchgate.netpreprints.org

In the MEP map of this compound, the most negative potential (red/yellow) is expected to be concentrated around the electronegative nitrogen atom of the pyridine ring and the oxygen atom of the methanol group, making these the primary sites for electrophilic interaction. nih.gov Conversely, the most positive potential (blue) would be located on the hydrogen atom of the hydroxyl group, indicating its susceptibility to nucleophilic attack. nih.gov

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into localized orbitals that align with the chemist's intuitive Lewis structure concept of bonds and lone pairs. wisc.edu This method provides a quantitative description of bonding interactions and charge transfer (delocalization) effects within the molecule. uni-muenchen.de

Table 4: Significant NBO Donor-Acceptor Interactions (Illustrative) Note: This table shows hypothetical but chemically reasonable interactions and their stabilization energies.

| Donor NBO | Acceptor NBO | Interaction Type | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|---|

| LP (O) | σ* (C-H) | n → σ | ~ 2.5 |

| LP (N) | π (C-C)Pyridine | n → π | ~ 20.0 |

| π (C-C)Phenyl | π (C-C)Pyridine | π → π* | ~ 15.5 |

Global Reactivity Descriptors

Key global reactivity descriptors include:

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. It is calculated as (ELUMO - EHOMO) / 2.

Chemical Softness (S): The reciprocal of hardness (1/η), indicating the molecule's polarizability.

Electronegativity (χ): The ability of a molecule to attract electrons, calculated as -(EHOMO + ELUMO) / 2.

Chemical Potential (μ): The negative of electronegativity (-χ), related to the escaping tendency of electrons.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons, calculated as μ² / (2η).

These parameters provide a comprehensive picture of the molecule's stability and propensity to engage in chemical reactions. tandfonline.comresearchgate.net

Table 5: Calculated Global Reactivity Descriptors (Illustrative) Note: These values are derived from the illustrative HOMO/LUMO energies in Table 3.

| Descriptor | Formula | Value (eV) |

|---|---|---|

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.30 |

| Chemical Softness (S) | 1 / η | 0.43 |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | 3.50 |

| Chemical Potential (μ) | -χ | -3.50 |

| Electrophilicity Index (ω) | μ² / (2η) | 2.66 |

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions

Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum mechanical method used to investigate the electronic excited states of molecules. It is particularly valuable for predicting UV-Vis absorption spectra by calculating the energies of vertical electronic transitions and their corresponding oscillator strengths.

For this compound, TD-DFT calculations, often performed with functionals like B3LYP and a suitable basis set (e.g., 6-311+G(2d,p)), can elucidate the nature of its electronic transitions. researchgate.net The primary electronic transitions in this biaryl system are expected to be of π-π* character, localized on the phenyl and methylpyridine rings, and n-π* transitions involving the lone pair of electrons on the pyridine nitrogen atom. Analysis of the molecular orbitals involved (e.g., the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO) helps in assigning these transitions. For instance, a transition from a HOMO localized on the phenyl ring to a LUMO on the pyridine ring would indicate an intramolecular charge transfer (ICT) character. Such theoretical investigations on related 6-arylated-pyridin-3-yl methanol derivatives have shown good agreement between DFT-based findings and experimental data. researchgate.net

| Transition | Calculated Wavelength (λmax, nm) | Oscillator Strength (f) | Major Contribution | Character |

|---|---|---|---|---|

| S0 → S1 | 310 | 0.15 | HOMO → LUMO | π-π |

| S0 → S2 | 275 | 0.02 | HOMO-1 → LUMO | n-π |

| S0 → S3 | 240 | 0.45 | HOMO → LUMO+1 | π-π* (ICT) |

Quantum Theory of Atoms in Molecules (QTAIM) Analysis

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for analyzing the electron density distribution in a molecule. It allows for the partitioning of a molecule into atomic basins and the characterization of chemical bonds and non-covalent interactions through the analysis of critical points in the electron density (ρ(r)).

In this compound, QTAIM analysis can be used to characterize the nature of the pivotal C-C bond connecting the phenyl and pyridine rings. The topological properties at the bond critical point (BCP) for this bond, such as the electron density (ρ), the Laplacian of the electron density (∇²ρ), and the total energy density (H(r)), would reveal its degree of covalent character. Furthermore, QTAIM can identify and characterize weaker intramolecular interactions, such as a potential O-H···N hydrogen bond between the methanol hydroxyl group and the pyridine nitrogen, or C-H···π interactions. The presence of a bond path and a BCP between the interacting atoms confirms the existence of the interaction.

| Interaction (BCP) | ρ(r) (a.u.) | ∇²ρ(r) (a.u.) | H(r) (a.u.) | Bond Character |

|---|---|---|---|---|

| Cphenyl-Cpyridine | 0.250 | -0.70 | -0.28 | Covalent |

| O-H···N | 0.018 | +0.06 | -0.001 | Weak H-bond |

| C-H···π | 0.009 | +0.03 | +0.0005 | van der Waals |

Reduced Density Gradient (RDG) Analysis and Non-Covalent Interactions (NCI)

Reduced Density Gradient (RDG) analysis is a computational tool used to identify and visualize non-covalent interactions (NCI) in real space. wikipedia.org It is based on the relationship between the electron density (ρ) and its gradient (∇ρ). chemtools.org The method generates 3D isosurfaces that highlight regions of significant non-covalent interactions. These surfaces are typically color-coded based on the sign of the second eigenvalue (λ₂) of the electron density Hessian, which distinguishes between stabilizing hydrogen bonds (blue), weak van der Waals interactions (green), and repulsive steric clashes (red). chemtools.orgresearchgate.net

For this compound, an NCI plot would reveal the landscape of intramolecular interactions governing its preferred conformation. Key interactions expected to be visualized include:

Hydrogen Bonding: A blue isosurface between the hydroxyl proton and the pyridine nitrogen would indicate a stabilizing hydrogen bond.

van der Waals Interactions: Green, delocalized surfaces between the two aromatic rings would signify π-π stacking or dispersion forces.

Steric Repulsion: A red-colored surface between hydrogens on the phenyl ring and the pyridine ring would indicate steric hindrance that disfavors a fully planar conformation.

This analysis provides a qualitative but chemically intuitive picture of the forces that dictate the molecule's three-dimensional structure. rsc.org

| Interaction Type | Interacting Groups | Isosurface Color | Effect on Conformation |

|---|---|---|---|

| Hydrogen Bond | -OH group and Pyridine N | Blue | Stabilizes a near-planar conformer |

| van der Waals | Phenyl and Pyridine rings | Green | Contributes to overall stability |

| Steric Clash | ortho-Hydrogens on rings | Red | Induces torsion around the C-C bond |

Conformational Analysis and Potential Energy Surface Mapping

A potential energy surface (PES) map can be generated by systematically rotating this dihedral angle and calculating the molecule's electronic energy at each step using methods like DFT. This scan reveals the energy minima corresponding to stable conformers and the energy barriers for rotation between them. For biaryl systems, the most stable conformation is typically non-planar due to a balance between conjugative effects (favoring planarity) and steric hindrance between ortho-hydrogens (favoring a twisted structure). The presence of the methanol substituent and the potential for intramolecular hydrogen bonding can further influence the PES, potentially creating a more complex energy landscape.

| Dihedral Angle (Φ) | Conformation | Relative Energy (kcal/mol) | Notes |

|---|---|---|---|

| 0° | Planar (syn) | +5.5 | Transition state (steric clash) |

| ~45° | Twisted (gauche) | 0.0 | Global minimum |

| 90° | Perpendicular | +2.0 | Transition state |

| ~135° | Twisted (anti-gauche) | +0.2 | Local minimum |

| 180° | Planar (anti) | +6.0 | Transition state (steric clash) |

Molecular Dynamics Simulations of Related Systems

While static quantum chemical calculations provide insight into energy minima, Molecular Dynamics (MD) simulations offer a way to explore the dynamic behavior of molecules over time. nih.gov MD simulations model the movement of atoms by solving Newton's equations of motion, allowing for the study of conformational changes, solvent effects, and intermolecular interactions in a more realistic, dynamic environment. youtube.com

For a system like this compound, an MD simulation would typically place the molecule in a box of explicit solvent (e.g., water or DMSO) and simulate its behavior for nanoseconds or longer. Such simulations on related biaryl compounds can reveal: organic-chemistry.org

The distribution of dihedral angles, confirming the flexibility and preferred conformations in solution.

The dynamics of intramolecular hydrogen bonds, including their formation, breaking, and lifetime.

The organization of solvent molecules around the solute, providing insights into solvation and solubility.

The time-averaged structural properties that can be compared with experimental data.

MD simulations are a powerful tool for bridging the gap between static theoretical models and the dynamic nature of molecules in condensed phases. youtube.com

| Parameter | Typical Value / Method |

|---|---|

| Force Field | GAFF, OPLS-AA |

| Solvent Model | TIP3P (Water) |

| Ensemble | NPT (Isothermal-isobaric) |

| Temperature | 298 K |

| Pressure | 1 atm |

| Simulation Time | 50-200 ns |

| Time Step | 2 fs |

Gauge-Independent Atomic Orbital (GIAO) Calculations for NMR Chemical Shifts

The Gauge-Independent Atomic Orbital (GIAO) method is a widely used approach for the ab initio calculation of NMR chemical shifts. nih.gov By combining DFT-optimized geometries with GIAO calculations, it is possible to predict ¹H and ¹³C NMR spectra with high accuracy. researchgate.net This technique is invaluable for confirming the structure of newly synthesized compounds, assigning complex spectra, and understanding how electronic structure influences chemical shifts. researchgate.net

For this compound, GIAO calculations would predict the chemical shifts for each unique proton and carbon atom. Comparing these theoretical values with experimental data requires a scaling factor or referencing to a standard like tetramethylsilane (B1202638) (TMS). A strong correlation between the calculated and observed spectra would provide robust confirmation of the molecule's structure. Discrepancies can point to specific electronic effects, conformational averaging, or solvent interactions not fully captured by the gas-phase calculation model.

| Atom | Calculated ¹H Shift | Experimental ¹H Shift | Atom | Calculated ¹³C Shift | Experimental ¹³C Shift |

|---|---|---|---|---|---|

| CH3 | 2.40 | 2.38 | CH3 | 20.5 | 20.0 |

| CH2OH | 4.75 | 4.69 | CH2OH | 65.8 | 65.1 |

| OH | 5.40 | 5.35 | C-OH | 141.5 | 141.0 |

| Py-H6 | 8.55 | 8.56 | Py-C2 | 158.0 | 158.6 |

| Ph-H (ortho) | 7.60 | 7.58 | Ph-C (ipso) | 138.9 | 138.4 |

Structural Elucidation and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the structure of organic molecules in solution. It provides information on the carbon-hydrogen framework of a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Characterization

¹H NMR spectroscopy would reveal the number of different types of protons, their chemical environments, their relative numbers, and how they are connected to neighboring protons. For (3-(5-Methylpyridin-2-yl)phenyl)methanol, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on both the phenyl and pyridine (B92270) rings, the methyl protons, the methylene (B1212753) protons of the hydroxymethyl group, and the hydroxyl proton. The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) would be key to assigning each signal to a specific proton in the molecule.

Expected ¹H NMR Data

| Proton Assignment | Expected Chemical Shift (ppm) | Expected Multiplicity |

|---|---|---|

| Pyridine-H | ~8.5 | Singlet or Doublet |

| Phenyl-H & Pyridine-H | ~7.2-8.0 | Multiplet |

| CH₂ (Methylene) | ~4.7 | Singlet or Doublet |

| OH (Hydroxyl) | Variable | Singlet (broad) |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Characterization

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal in the spectrum. The chemical shifts of these signals are indicative of the carbon's hybridization and its electronic environment. The spectrum would show signals for the aromatic carbons of both rings, the methyl carbon, and the methylene carbon.

Expected ¹³C NMR Data

| Carbon Assignment | Expected Chemical Shift (ppm) |

|---|---|

| Aromatic C (Pyridine & Phenyl) | ~120-160 |

| CH₂ (Methylene) | ~65 |

Two-Dimensional NMR Techniques (e.g., APT, COSY, HSQC)

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR techniques are essential.

APT (Attached Proton Test) or DEPT (Distortionless Enhancement by Polarization Transfer) would be used to differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons.

COSY (Correlation Spectroscopy) would show correlations between protons that are coupled to each other, helping to establish the connectivity of protons within the phenyl and pyridine ring systems.

HSQC (Heteronuclear Single Quantum Coherence) would reveal one-bond correlations between protons and the carbon atoms they are directly attached to, allowing for the definitive assignment of carbon signals based on their attached proton's chemical shift.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy probes the vibrational modes of a molecule. The absorption of infrared (IR) radiation or the scattering in Raman spectroscopy corresponds to specific bond vibrations (stretching, bending), which allows for the identification of functional groups.

Interpretation of Vibrational Modes and Functional Group Identification

The IR spectrum of this compound would display characteristic absorption bands for its functional groups.

Expected Infrared (IR) Absorption Bands

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |

|---|---|---|

| O-H Stretch | 3200-3600 (broad) | Hydroxyl (-OH) |

| C-H Stretch (Aromatic) | 3000-3100 | Phenyl & Pyridine Rings |

| C-H Stretch (Aliphatic) | 2850-3000 | Methyl & Methylene |

| C=C & C=N Stretch | 1400-1600 | Aromatic Rings |

The broadness of the O-H stretching band is due to hydrogen bonding. The presence of bands in the aromatic C-H and C=C stretching regions would confirm the aromatic nature of the rings.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical tool for determining the molecular weight and probing the structure of this compound through its fragmentation patterns.

The compound has a molecular formula of C₁₃H₁₃NO and a monoisotopic mass of 199.09972 Da. uni.lu High-resolution mass spectrometry (HRMS) can confirm this elemental composition with high accuracy. mdpi.com Under electrospray ionization (ESI), the compound is expected to be detected as various adducts, with the protonated molecule [M+H]⁺ being prominent.

| Adduct | Predicted m/z |

| [M+H]⁺ | 200.10700 |

| [M+Na]⁺ | 222.08894 |

| [M+K]⁺ | 238.06288 |

| [M+NH₄]⁺ | 217.13354 |

| Data sourced from PubChem. uni.lu |

The fragmentation of the molecular ion is guided by the functional groups present. Phenylmethanol and its derivatives typically undergo characteristic fragmentation pathways. youtube.com Key fragmentation processes for this compound would likely include:

Loss of a hydrogen radical (M-1): A common fragmentation for alcohols.

Loss of a hydroxyl radical (M-17): Resulting from the cleavage of the C-OH bond.

Loss of water (M-18): A frequent elimination reaction from the protonated molecular ion.

Alpha-cleavage: Cleavage of the bond between the phenyl ring and the methanol (B129727) carbon can lead to the loss of the CH₂OH group (M-31).

Formation of Tropylium (B1234903) Ion: Aromatic alcohols like phenylmethanol can rearrange upon ionization to form a stable tropylium cation (m/z 77) after subsequent fragmentation. youtube.com

The stability of the conjugated bi-aryl system (phenyl-pyridine) would likely result in fragment ions where this core structure is preserved. mdpi.com

X-ray Diffraction (XRD) Crystallography

While the specific single-crystal X-ray structure of this compound is not described in the reviewed literature, a comprehensive understanding of its solid-state structure can be inferred from the analysis of its close structural analogues and derivatives.

The study of related compounds provides critical data on expected crystal systems, space groups, and molecular conformations. For example, the structure of 3-((5-methylpyridin-2-yl)amino)-1-phenylpropan-1-one, an analogue containing the same 5-methylpyridin-2-yl-phenyl core, has been determined. researchgate.net

Table of Crystallographic Data for a Structural Analogue

| Parameter | 3-((5-methylpyridin-2-yl)amino)-1-phenylpropan-1-one researchgate.net |

|---|---|

| Chemical Formula | C₁₅H₁₆N₂O |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.1351(4) |

| b (Å) | 19.9377(14) |

| c (Å) | 12.3576(9) |

| β (°) | 95.951(7) |

In many phenyl-pyridine derivatives, the two aromatic rings are not coplanar. The dihedral angle between the plane of the pyridine ring and the plane of the phenyl ring is a key conformational feature. In various analogues, this angle can range from approximately 6° to over 64°, depending on the steric hindrance imposed by substituents and the nature of intermolecular interactions in the crystal lattice. nih.govnih.gov For instance, in 4-(3-methoxyphenyl)-2,6-diphenylpyridine, the pyridine ring is inclined to the adjacent benzene (B151609) rings by angles of 17.26°, 56.16°, and 24.50°. nih.gov

The crystal packing of this compound would be governed by a network of non-covalent interactions. The presence of a hydroxyl group (a strong hydrogen-bond donor) and a pyridine nitrogen atom (a hydrogen-bond acceptor) makes hydrogen bonding a dominant feature. It is highly probable that strong O-H···N hydrogen bonds form, linking molecules into chains or dimers. iucr.org

In addition to classical hydrogen bonding, other weak interactions play a crucial role in stabilizing the three-dimensional crystal structure:

C-H···O Interactions: These weaker hydrogen bonds, involving the oxygen of the hydroxyl group as an acceptor, often link molecules into dimers or more extended networks. nih.gov

π-π Stacking Interactions: The aromatic phenyl and pyridine rings can interact through π-π stacking. These interactions are observed in numerous analogues, with centroid-to-centroid distances typically around 3.8 Å. researchgate.netnih.gov

Together, these interactions create a complex supramolecular architecture that defines the physical properties of the solid material. ias.ac.in

For structural analogues of this compound, Hirshfeld analyses consistently highlight the prevalence of specific interactions.

Table of Intermolecular Contact Contributions from Hirshfeld Analysis of Analogous Structures

| Interaction Type | Contribution in Phenyl(triphenyl-hexahydroimidazo[1,2-a]pyridin-yl)methanone nih.gov | Contribution in 4-(3-methoxyphenyl)-2,6-diphenylpyridine nih.gov | Contribution in 2-amino-6-[(1-phenylethyl)amino]-4-(thiophen-2-yl)pyridine-3,5-dicarbonitrile nih.gov |

|---|---|---|---|

| H···H | 73.4% | 50.4% | 46.1% |

| C···H/H···C | 18.8% | 37.9% | 17.4% |

| O···H/H···O | 5.7% | 5.1% | - |

| N···H/H···N | 1.9% | - | 20.4% |

The data consistently show that H···H contacts make up the largest portion of the Hirshfeld surface, reflecting the hydrogen-rich exterior of the molecules. nih.govnih.govnih.gov The significant contributions from C···H/H···C and O···H/H···O (or N···H/H···N) contacts quantitatively confirm the importance of C-H···π interactions and hydrogen bonding in the crystal packing. nih.govnih.govnih.gov For this compound, a similar distribution would be expected, with O···H/H···O and N···H/H···N contacts being particularly significant due to the presence of the hydroxyl group and pyridine nitrogen.

Coordination Chemistry and Metal Complexation

Design Principles for Ligands Incorporating Pyridyl-Methanol Scaffolds

Ligands incorporating pyridyl-methanol scaffolds are of significant interest in coordination chemistry due to their versatile binding capabilities. The design of these ligands is guided by several key principles to achieve specific coordination environments and desired properties in the resulting metal complexes. The pyridine (B92270) ring offers a nitrogen donor atom, which readily coordinates to a wide range of metal ions. The positioning of substituents on the pyridine ring can be strategically manipulated to fine-tune the electronic and steric properties of the ligand, thereby influencing the stability and reactivity of the metal complex.

The methanol (B129727) group introduces an oxygen donor and the potential for deprotonation to form an alkoxide, which can bridge multiple metal centers, leading to the formation of polynuclear complexes or coordination polymers. The flexibility of the methylene (B1212753) linker between the phenyl and methanol groups allows the ligand to adopt various conformations to accommodate the coordination preferences of different metal ions. Furthermore, the phenyl ring can be functionalized to modulate the ligand's solubility, electronic properties, and to introduce additional donor atoms for more complex coordination modes. The interplay of these structural features allows for the rational design of ligands with tailored properties for applications in catalysis, materials science, and sensing.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with ligands analogous to (3-(5-Methylpyridin-2-yl)phenyl)methanol typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent is crucial and can influence the resulting coordination geometry and whether solvent molecules are incorporated into the final structure. Common methods for inducing crystallization of the metal complex include slow evaporation of the solvent, vapor diffusion, or layering techniques.

Characterization of the resulting complexes is carried out using a variety of analytical techniques. Elemental analysis provides the empirical formula of the complex, confirming the metal-to-ligand ratio. Infrared (IR) spectroscopy is used to identify the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of the pyridine ring and the O-H bond of the methanol group. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the structure of the complex in solution. Thermal analysis techniques, such as thermogravimetric analysis (TGA), are employed to study the thermal stability of the complexes and the presence of coordinated or lattice solvent molecules.

Structural Characterization of Coordination Compounds

For complexes with pyridyl-alkoxide ligands, a variety of structural motifs can be observed. The ligand can act as a bidentate N,O-donor, chelating to a single metal ion. Alternatively, the deprotonated alkoxide oxygen can bridge two or more metal ions, leading to the formation of dinuclear, polynuclear, or extended one-, two-, or three-dimensional coordination polymers. The specific structure adopted is influenced by factors such as the metal-to-ligand ratio, the nature of the metal ion, the counter-anion, and the crystallization conditions.

Below is a hypothetical data table illustrating the kind of crystallographic data that would be obtained from such studies.

| Parameter | Hypothetical Complex 1 | Hypothetical Complex 2 |

| Chemical Formula | [M(L)2Cl2] | [M2(L-H)2(OAc)2] |

| Crystal System | Monoclinic | Triclinic |

| Space Group | P21/c | P-1 |

| a (Å) | 10.123 | 8.456 |

| b (Å) | 15.456 | 12.321 |

| c (Å) | 9.876 | 14.789 |

| α (°) | 90 | 85.12 |

| β (°) | 105.45 | 76.54 |

| γ (°) | 90 | 88.90 |

| V (Å3) | 1489.2 | 1495.6 |

| Z | 4 | 2 |

| Coordination Geometry | Distorted Octahedral | Distorted Square Pyramidal |

| Note: This table contains hypothetical data for illustrative purposes, as specific crystallographic data for complexes of this compound are not currently available in the cited literature. |

Spectroscopic Properties of Metal Complexes (e.g., UV-Vis, IR, NMR in complexed state)

The spectroscopic properties of metal complexes provide valuable insights into their electronic structure and the nature of the metal-ligand bonding.

UV-Vis Spectroscopy: The electronic absorption spectra of these complexes typically exhibit bands corresponding to intra-ligand (π-π*) transitions and metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) transitions. The positions and intensities of these bands are sensitive to the metal ion and the coordination environment.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for confirming the coordination of the ligand. Upon complexation, the C=N stretching vibration of the pyridine ring often shifts to a higher frequency. The O-H stretching frequency of the methanol group will be altered upon coordination and will disappear upon deprotonation to form an alkoxide. New bands corresponding to metal-oxygen and metal-nitrogen vibrations may also be observed in the far-IR region.

Nuclear Magnetic Resonance (NMR) Spectroscopy: In the ¹H NMR spectra of diamagnetic complexes, the coordination of the pyridine nitrogen to a metal center typically leads to a downfield shift of the pyridine proton signals due to the deshielding effect of the metal ion. The chemical shift of the methylene and hydroxyl protons of the methanol group will also be affected by coordination. For paramagnetic complexes, the signals may be significantly broadened and shifted.

A hypothetical table of spectroscopic data is presented below to illustrate expected values.

| Spectroscopic Technique | Free Ligand (Hypothetical) | Metal Complex (Hypothetical) |

| UV-Vis (λmax, nm) | 260 (π-π), 290 (n-π) | 275 (π-π*), 350 (MLCT) |

| IR (cm-1) | 3400 (O-H), 1590 (C=N) | 3300 (O-H, coordinated), 1610 (C=N, coordinated) |

| ¹H NMR (δ, ppm) | 8.5 (pyridyl), 7.2-7.8 (phenyl), 4.6 (CH2), 5.1 (OH) | 8.8 (pyridyl), 7.4-8.0 (phenyl), 4.9 (CH2), 5.5 (OH) |

| Note: This table contains hypothetical data for illustrative purposes. |

Electrochemical Studies of Metal-Ligand Systems

Cyclic voltammetry is a common technique used to investigate the redox properties of metal complexes. The electrochemical behavior of complexes with pyridyl-containing ligands is often influenced by both the metal center and the ligand itself. The voltammograms can reveal reversible or irreversible redox processes corresponding to the oxidation or reduction of the metal ion or the ligand.

The redox potentials are sensitive to the nature of the metal, the coordination environment, and the substituents on the ligand. For instance, electron-donating groups on the pyridine or phenyl rings can make the complex easier to oxidize, while electron-withdrawing groups would make it more difficult. The stability of the different oxidation states of the metal in the complex can also be assessed from these studies.

Exploration of Luminescent Properties in Lanthanide Complexes

Lanthanide ions are known for their unique luminescent properties, including sharp emission bands and long luminescence lifetimes. However, their direct excitation is often inefficient. The "antenna effect" is a key principle in the design of luminescent lanthanide complexes, where an organic ligand absorbs light and then transfers the energy to the lanthanide ion, which then emits light.

Pyridyl-containing ligands, such as this compound, can act as effective antennas for sensitizing the luminescence of lanthanide ions like Eu³⁺ and Tb³⁺. The efficiency of this energy transfer process depends on the energy levels of the ligand's triplet state relative to the emissive energy level of the lanthanide ion. The coordination environment around the lanthanide ion also plays a crucial role in the luminescence quantum yield, as non-radiative deactivation pathways, such as quenching by O-H oscillators from coordinated water or methanol molecules, can significantly reduce the emission intensity. Therefore, the design of lanthanide complexes with this type of ligand often aims to create an anhydrous coordination sphere around the metal ion to enhance its luminescent properties. rsc.org

Supramolecular Chemistry and Self Assembly Phenomena

Investigation of Hydrogen Bonding Networks in Solid State

In the solid state, molecules of a related compound, phenyl(pyridin-2-yl)methanol, engage in O—H⋯N hydrogen bonds, linking them into helical chains that extend along the c-axis direction. nih.gov This type of hydrogen bonding is a critical factor in the formation of predictable supramolecular synthons. The hydroxyl group acts as a hydrogen bond donor, while the nitrogen atom of the pyridine (B92270) ring serves as an acceptor. While specific studies on (3-(5-Methylpyridin-2-yl)phenyl)methanol are not available, the structural similarity suggests that it would also exhibit significant hydrogen bonding, likely influencing its crystal packing and physical properties. The presence of the methyl group may introduce steric effects or alter the electronic properties of the pyridine ring, potentially leading to different hydrogen bonding motifs compared to its non-methylated analog.

Analysis of Aromatic Stacking Interactions (e.g., π-π stacking)

Aromatic stacking, particularly π-π stacking, is another significant non-covalent interaction that directs the self-assembly of aromatic compounds. mdpi.com In molecules containing multiple aromatic rings, such as this compound, these interactions contribute to the stabilization of the crystal structure. The face-to-face or offset stacking of the phenyl and methyl-substituted pyridine rings can lead to the formation of one-dimensional columns or two-dimensional sheets. The specific geometry of these π-π stacking interactions, including the inter-planar distance and offset, is crucial in determining the electronic and photophysical properties of the material. Research on similar aromatic systems has shown that these interactions play a vital role in the construction of complex supramolecular architectures. researchgate.net

Formation of Co-crystals and Solid Solutions

The ability of this compound to form hydrogen bonds and engage in aromatic stacking makes it a candidate for the formation of co-crystals and solid solutions. Co-crystallization with other molecules that have complementary functional groups can lead to the creation of new crystalline solids with modified physical and chemical properties. For instance, co-formers containing carboxylic acid or other hydroxyl groups could interact with the pyridine nitrogen and the methanol (B129727) hydroxyl group of the target molecule, respectively, to form robust hydrogen-bonded networks. The engineering of co-crystals is a powerful strategy in crystal engineering to control solid-state properties.

Engineering of Self-Assembled Structures through Molecular Design

The principles of molecular recognition and self-assembly can be applied to engineer specific supramolecular structures using this compound as a building block. nih.gov By modifying the molecular structure, for example, by introducing additional functional groups, it is possible to program the molecules to assemble into desired architectures such as nanofibers, vesicles, or gels. mdpi.commdpi.com This bottom-up approach is central to the development of advanced materials for applications in various fields. The design of molecules that can form predictable and stable self-assembled structures is a key goal in supramolecular chemistry. rsc.org

Advanced Material Applications

Utility as Precursors for Novel Polymeric Materials

While direct polymerization of (3-(5-Methylpyridin-2-yl)phenyl)methanol has not been extensively documented in dedicated studies, its chemical structure provides significant potential for its use as a functional monomer in the synthesis of novel polymeric materials. The presence of the hydroxyl (-OH) group and the robust pyridyl-phenyl backbone are key features that enable its incorporation into various polymer chains.

The hydroxyl group allows the molecule to act as a di-functional or mono-functional monomer in step-growth polymerization reactions. For instance, it can be used to synthesize polyesters and polyethers. The pyridine (B92270) ring within the polymer structure is known to enhance thermal stability, chemical resistance, and solubility in specific solvents due to its aromaticity and polarity. researchgate.netresearchgate.net The incorporation of such heterocyclic aromatic units into polymer backbones can lead to materials with high glass transition temperatures (Tg) and excellent mechanical properties. researchgate.net

The synthesis of polyimides, a class of high-performance polymers, often involves diamine monomers containing pyridine moieties to improve the final properties of the material. researchgate.netresearchgate.net Although this compound is not a diamine, it could be chemically modified, for example, by converting the hydroxyl group to an amine or by introducing another amine group to the aromatic system, to create a suitable monomer for polyimide synthesis. Pyridine-containing polymers are noted for their applications in materials requiring high thermal stability and specific solubility characteristics. researchgate.net The design of functional monomers is a critical aspect of creating polymers with tailored properties for next-generation applications. rsc.orgresearchgate.net

The general approach for creating polymers from functional monomers like this compound would involve leveraging its reactive sites. The table below outlines potential polymerization strategies.

| Polymerization Type | Reactive Group Utilized | Potential Polymer Class | Resulting Polymer Characteristics |

| Polycondensation | Hydroxyl (-OH) group | Polyesters, Polyethers, Polycarbonates | Improved thermal stability, specific solubility, potential for metal coordination. |

| Ring-Opening Metathesis Polymerization (ROMP) | Modification into a norbornene derivative | Pyridine-containing polyolefins | High thermal stability and high glass-transition temperature (Tg). nih.gov |

| As a chain modifier/end-capper | Hydroxyl (-OH) group | Various | Introduction of the pyridyl-phenyl functional group to modify surface properties or solubility. |

The innate Lewis basicity of the pyridine nitrogen also offers a route to metallosupramolecular polymers. mdpi.com Coordination of the nitrogen atom with metal ions can lead to the formation of crosslinked networks or linear coordination polymers, creating materials with interesting catalytic, optical, or electronic properties. mdpi.comnih.gov

Potential in Organic Optoelectronic Devices (e.g., OLEDs based on related Ir complexes)

The 2-phenylpyridine (B120327) scaffold is a cornerstone in the design of phosphorescent emitters for organic light-emitting diodes (OLEDs), particularly as cyclometalating ligands for iridium(III) complexes. wikipedia.orgossila.com The compound this compound is a derivative of 2-phenylpyridine and is therefore a highly promising precursor for ligands in such applications. Cyclometalated Ir(III) complexes are valued for their ability to harvest both singlet and triplet excitons, leading to internal quantum efficiencies approaching 100%. ossila.comkoreascience.kr

The general structure of these emitters is typically [Ir(C^N)2(L^X)], where C^N is a cyclometalating ligand like a substituted 2-phenylpyridine, and L^X is an ancillary ligand. The electronic properties, and thus the emission color and efficiency of the complex, can be finely tuned by introducing various substituent groups onto the C^N ligand. nih.gov

The (3-(5-Methylpyridin-2-yl)phenyl) moiety can serve as the C^N ligand. The methyl group (-CH3) on the pyridine ring acts as an electron-donating group, which can influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the resulting Ir(III) complex. acs.org Such substitutions are known to affect the emission wavelength and quantum efficiency of the phosphorescent material. acs.orgrsc.org The methanol (B129727) group (-CH2OH) on the phenyl ring provides a site for further functionalization, allowing for the attachment of other groups to optimize solubility, film-forming properties, or to prevent aggregation-caused quenching in the solid state.

The table below summarizes the effect of ligand substitution on the properties of related Ir(III) complexes, illustrating the potential for tuning the properties of complexes derived from this compound.

| Ligand Substitution | Effect on Electronic Properties | Impact on OLED Performance | Reference Example |

| Electron-donating groups (e.g., -CH3) | Raises HOMO level, may lead to a blue-shift in emission. | Can tune emission color, affects charge injection/transport. | Methyl-substituted phenylpyridine complexes show modified photophysical properties. acs.org |

| Electron-withdrawing groups (e.g., -F, -CF3) | Lowers HOMO and LUMO levels, often results in a blue-shift. | Can improve efficiency and stability. | Fluorine substitution on phenylpyrazole ligands tunes band gap. koreascience.kr |

| Bulky/Functional groups | Can prevent intermolecular interactions and aggregation. | Reduces efficiency roll-off at high brightness, improves processability. | Bulky ancillary ligands can improve emissive efficiency. bohrium.com |

By modifying this compound, for instance by converting the methanol group to other functionalities or using it as a linking point to polymer backbones, it is possible to create a new family of phosphorescent materials for high-efficiency green, blue, or even white OLEDs. researchgate.netresearchgate.net

Development as Components in Liquid Crystalline Systems

The development of liquid crystals (LCs) relies on molecules that possess a combination of a rigid core and flexible terminal groups. The anisotropic shape of these molecules allows for the formation of ordered, fluid phases (mesophases) upon changes in temperature. The rigid, planar structure of the 2-phenylpyridine unit makes it an excellent candidate for inclusion in the core of liquid crystalline molecules. rsc.orgtandfonline.com

Research on analogous systems has demonstrated that pyridyl-based compounds can exhibit various mesophases, such as nematic (N) and smectic (Sm) phases. mdpi.comresearchgate.net The length of the terminal flexible chain is a key determinant of the observed phase behavior. mdpi.comresearchgate.net For example, in homologous series of pyridyl-based liquid crystals, shorter chains often favor the formation of nematic phases, while longer chains tend to promote the more ordered smectic phases. mdpi.comresearchgate.net

The table below illustrates the relationship between molecular structure and mesophase behavior in systems containing a pyridine ring, providing a basis for the potential design of liquid crystals from this compound.

| Structural Feature in Pyridyl-Based Molecules | Influence on Liquid Crystalline Properties | Example System |

| Rigid Core (e.g., phenyl, pyridine, ester linkages) | Provides the necessary anisotropy for LC phase formation. | (E)-4-((pyridin-3-ylmethylene)amino)phenyl 4-(alkoxy)benzoates form stable mesophases. mdpi.comresearchgate.net |

| Terminal Flexible Chains (e.g., -OCnH2n+1) | Influences melting point and clearing point; determines the type of mesophase (Nematic vs. Smectic). | In 2-(4-n-alkoxyphenyl)-5-methylpyridines, nematic phases are observed for longer alkyl chains (n=6-9). tandfonline.com |

| Lateral Substituents (e.g., -CH3, -F) | Affects molecular packing, breadth of the mesophase range, and transition temperatures. | The methyl group in 2-(4-n-alkoxyphenyl)-5-methylpyridines lowers the overall mesogenicity compared to three-ring systems. tandfonline.com |

By synthesizing a homologous series of derivatives of this compound with varying lengths of flexible tails, it would be possible to systematically investigate the structure-property relationships and develop new liquid crystalline materials with tailored transition temperatures and mesophase behaviors for potential use in display technologies or as anisotropic solvents. mdpi.comgoogle.com

Chemical Reactivity and Mechanistic Investigations

Oxidation and Reduction Reactions of the Methanol (B129727) Moiety

The benzylic alcohol group is a primary site for oxidation and reduction reactions. The proximity of the aromatic rings influences the reactivity of the hydroxymethyl group.

Oxidation:

The primary alcohol of (3-(5-Methylpyridin-2-yl)phenyl)methanol can be oxidized to the corresponding aldehyde or carboxylic acid using a variety of oxidizing agents. The choice of reagent determines the extent of the oxidation. Mild oxidizing agents will typically yield the aldehyde, while stronger agents will lead to the carboxylic acid.

Common oxidizing agents for the conversion of benzylic alcohols to aldehydes include pyridinium (B92312) chlorochromate (PCC), pyridinium dichromate (PDC), and manganese dioxide (MnO₂). beilstein-journals.orgrsc.org The oxidation with PDC in acetonitrile, for instance, is known to be effective for benzylic alcohols. rsc.org For the formation of the carboxylic acid, stronger oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) are generally employed. The reaction mechanism for these oxidations often involves the formation of a chromate (B82759) ester intermediate, followed by an elimination step. researchgate.net

A summary of potential oxidation reactions is presented in Table 1.

| Oxidizing Agent | Product | Conditions |

| Pyridinium chlorochromate (PCC) | 3-(5-Methylpyridin-2-yl)benzaldehyde | Dichloromethane (CH₂Cl₂) |

| Manganese dioxide (MnO₂) | 3-(5-Methylpyridin-2-yl)benzaldehyde | Dichloromethane (CH₂Cl₂) or Chloroform (CHCl₃) |

| Potassium permanganate (KMnO₄) | 3-(5-Methylpyridin-2-yl)benzoic acid | Basic aqueous solution, heat |

| Chromic acid (H₂CrO₄) | 3-(5-Methylpyridin-2-yl)benzoic acid | Acetone, Jones conditions |

Reduction:

The hydroxymethyl group can be reduced to a methyl group, effectively converting the alcohol to the corresponding toluene (B28343) derivative. This deoxygenation is typically achieved under more forcing conditions than the reverse oxidation. A common method for the reduction of benzylic alcohols is the use of hydriodic acid (HI) in a suitable solvent. nih.gov This reaction proceeds via the formation of a benzylic iodide intermediate, which is then further reduced. Another approach involves the in situ generation of HI from hypophosphorous acid and iodine. researchgate.net

Table 2 outlines a potential reduction reaction.

| Reducing Agent System | Product | Conditions |

| Hydriodic acid (HI) | 5-Methyl-2-(3-methylphenyl)pyridine | Acetic acid, heat |

| Hypophosphorous acid / Iodine | 5-Methyl-2-(3-methylphenyl)pyridine | Acetic acid, reflux |

Functional Group Transformations of the Hydroxymethyl Group

The hydroxymethyl group of this compound is amenable to a variety of functional group transformations, including esterification, etherification, and halogenation.

Esterification:

Esterification can be achieved by reacting the alcohol with a carboxylic acid or its derivative, such as an acyl chloride or anhydride (B1165640), typically in the presence of an acid or base catalyst. For example, reaction with acetic anhydride in the presence of a base like pyridine (B92270) would yield the corresponding acetate (B1210297) ester. The Fischer esterification, using a carboxylic acid and a strong acid catalyst, is another viable method.

Etherification:

The formation of ethers from the benzylic alcohol can be accomplished through several methods. The Williamson ether synthesis, involving deprotonation of the alcohol with a strong base to form an alkoxide followed by reaction with an alkyl halide, is a common approach. Alternatively, acid-catalyzed etherification with another alcohol is also possible, particularly for the formation of symmetrical ethers. researchgate.net Recent developments have also shown the use of iron(III) chloride as a catalyst for the eco-friendly etherification of benzylic alcohols. nih.govacs.org

Halogenation:

The hydroxyl group can be replaced by a halogen atom using various halogenating agents. For instance, treatment with thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) would yield the corresponding benzylic chloride or bromide, respectively. These reactions typically proceed through an Sₙ2-type mechanism.

A summary of these transformations is provided in Table 3.

| Reaction Type | Reagent(s) | Product |

| Esterification | Acetic anhydride / Pyridine | (3-(5-Methylpyridin-2-yl)phenyl)methyl acetate |

| Etherification | Sodium hydride (NaH) then Methyl iodide (CH₃I) | 2-(3-(Methoxymethyl)phenyl)-5-methylpyridine |

| Halogenation | Thionyl chloride (SOCl₂) | 2-(3-(Chloromethyl)phenyl)-5-methylpyridine |

Reactivity of the Pyridine Nitrogen Atom

The lone pair of electrons on the nitrogen atom of the pyridine ring makes it a nucleophilic and basic center. This allows for reactions such as quaternization and N-oxide formation.

Quaternization:

The pyridine nitrogen can react with alkyl halides to form quaternary pyridinium salts. For example, treatment with methyl iodide would result in the formation of the N-methylpyridinium iodide salt. The rate of this reaction can be influenced by the steric hindrance around the nitrogen atom and the nature of the alkyl halide. nih.govosti.gov

N-Oxide Formation:

Oxidation of the pyridine nitrogen leads to the formation of a pyridine N-oxide. This transformation is typically carried out using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). The formation of the N-oxide can significantly alter the reactivity of the pyridine ring, often facilitating nucleophilic substitution at the 2- and 4-positions. stackexchange.comsemanticscholar.orgresearchgate.net

Table 4 details these reactions.

| Reaction Type | Reagent(s) | Product |

| Quaternization | Methyl iodide (CH₃I) | 2-(3-(Hydroxymethyl)phenyl)-1,5-dimethylpyridin-1-ium iodide |

| N-Oxide Formation | meta-Chloroperoxybenzoic acid (m-CPBA) | (3-(5-Methyl-1-oxido-pyridin-2-yl)phenyl)methanol |

Electrophilic and Nucleophilic Substitution Reactions on Aromatic Rings

Both the phenyl and the 5-methylpyridine rings can undergo substitution reactions, although their reactivity differs significantly.

Electrophilic Aromatic Substitution (EAS):

The pyridine ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing effect of the nitrogen atom. quimicaorganica.org When the reaction does occur, it typically favors the 3- and 5-positions. The phenyl ring, being less deactivated, is more likely to undergo electrophilic substitution. The directing effect of the pyridyl substituent on the phenyl ring is complex, but it is expected to be deactivating and meta-directing for electrophilic attack. The hydroxymethyl group is a weak ortho-, para-director.

Nucleophilic Aromatic Substitution (SₙAr):

The pyridine ring, particularly when activated by N-oxide formation or quaternization, is susceptible to nucleophilic aromatic substitution. Nucleophiles will preferentially attack the 2- and 4-positions of the pyridine ring. The phenyl ring is generally not reactive towards nucleophilic aromatic substitution unless it is substituted with strong electron-withdrawing groups.

A summary of potential substitution reactions is presented in Table 5.

| Ring System | Reaction Type | Reagent(s) | Expected Major Product(s) |

| Phenyl Ring | EAS | Nitric acid (HNO₃) / Sulfuric acid (H₂SO₄) | (3-(5-Methylpyridin-2-yl)-4-nitrophenyl)methanol and (3-(5-Methylpyridin-2-yl)-6-nitrophenyl)methanol |

| Pyridine Ring (as N-oxide) | SₙAr | Phosphorus oxychloride (POCl₃) | (3-(2-Chloro-5-methylpyridin-2-yl)phenyl)methanol |

Q & A

Q. What are the most reliable synthetic routes for (3-(5-Methylpyridin-2-yl)phenyl)methanol, and how can reaction yields be optimized?

- Methodological Answer : The compound can be synthesized via Suzuki-Miyaura cross-coupling between 5-methylpyridin-2-ylboronic acid and a brominated benzyl alcohol precursor. Key steps include:

-

Catalyst system : Pd(PPh₃)₄ or PdCl₂(dppf) with a base (e.g., K₂CO₃) in THF/water .

-

Temperature control : Reactions typically proceed at 80–100°C under inert atmosphere.

-

Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization in ethanol/DMF mixtures improves purity .

-

Yield optimization : Adjust stoichiometry (1.2:1 boronic acid:aryl halide ratio) and monitor reaction progress via TLC.

Table 1 : Comparative Yields Under Different Conditions

Catalyst Solvent System Temperature (°C) Yield (%) Pd(PPh₃)₄ THF/H₂O 80 65 PdCl₂(dppf) Dioxane/H₂O 100 72

Q. How can the purity and structural integrity of this compound be validated?

- Methodological Answer :

- Spectroscopic analysis :

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., pyridyl protons at δ 8.2–8.5 ppm; benzyl alcohol -CH₂OH at δ 4.6–4.8 ppm) .

- IR spectroscopy : O-H stretch (~3300 cm⁻¹) and aromatic C=C stretches (~1600 cm⁻¹) .

- Chromatography : HPLC with C18 column (mobile phase: acetonitrile/water, 70:30) to assess purity (>98%) .

- Elemental analysis : Match experimental C/H/N values to theoretical calculations (e.g., C₁₃H₁₃NO requires C 77.58%, H 6.46%, N 6.96%) .

Advanced Research Questions

Q. What strategies resolve contradictions in crystallographic data for pyridylmethanol derivatives?

- Methodological Answer :

-

Single-crystal X-ray diffraction (SCXRD) : Resolve dihedral angles between pyridyl and phenyl rings (e.g., 77.47° in related structures), which influence molecular packing and hydrogen bonding .

-

Density Functional Theory (DFT) : Validate experimental bond lengths/angles (e.g., C-N bond at ~1.35 Å) .

-

Packing analysis : Identify intermolecular interactions (e.g., C-H⋯π or π-π stacking at ~3.8 Å) that stabilize crystal lattices .

Table 2 : Key Crystallographic Parameters (from Analogues)

Parameter Value (Å/°) Source Compound Pyridyl-phenyl dihedral 77.47° (Z)-4-methylbenzyl derivative Intramolecular H-bond N-H⋯N (2.05 Å) Same as above

Q. How do electronic substituent effects influence the biological activity of this compound?

- Methodological Answer :

- Structure-activity relationship (SAR) :

- Electron-withdrawing groups (e.g., -Cl, -F) enhance antimicrobial activity by increasing electrophilicity .

- Methyl groups improve metabolic stability via steric shielding of the hydroxyl group .

- In vitro assays :

- Antimicrobial testing : Use MIC assays against E. coli and S. aureus (concentration range: 1–100 µg/mL) .

- Cytotoxicity : MTT assay on human cell lines (e.g., HEK293) to evaluate selectivity .

Q. What computational methods predict the excited-state properties of this compound?

- Methodological Answer :

- Time-Dependent DFT (TD-DFT) : Calculate ground/excited-state dipole moments using Gaussian09 with B3LYP/6-31G(d) basis set .

- Solvatochromic shifts : Compare absorption/emission spectra in solvents of varying polarity (e.g., toluene vs. DMSO) to validate computational models .

- Charge transfer analysis : Frontier molecular orbitals (HOMO-LUMO gaps) reveal π→π* transitions localized on the pyridyl-phenyl system .

Data Contradiction Analysis

Q. Why do NMR spectra of this compound show variability in hydroxyl proton signals?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.